molecular formula C14H8ClN3O3S2 B360839 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide CAS No. 325986-59-2

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide

Cat. No. B360839
CAS RN: 325986-59-2
M. Wt: 365.8g/mol
InChI Key: ATGZZVGGOSSYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been found to have a wide range of potential applications in various fields of research.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide in lab experiments is its unique properties. This compound has been found to have a wide range of potential applications in various fields of research. However, one of the major limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the research on N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide. One potential direction is the development of new drugs based on this compound. Another potential direction is the further study of the mechanism of action of this compound, which may lead to the development of new treatments for various diseases. Additionally, the potential applications of this compound in various fields of research, such as materials science, may also be explored in the future.

Synthesis Methods

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-yl chloride. The resulting compound is then reacted with 2-aminothiazole to form N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide. The final step involves the reaction of the compound with nitric acid to form this compound.

Scientific Research Applications

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for the development of new drugs.

Biochemical Analysis

Biochemical Properties

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to interact with enzymes such as carbonic anhydrase and kinases, which are crucial for cellular metabolism and signal transduction . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting or modulating their activity. This inhibition can lead to alterations in metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division. Additionally, it can induce apoptosis in certain cell types, thereby contributing to its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent the enzymes from catalyzing their respective reactions, leading to a decrease in the production of specific metabolites. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of enzyme activity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit key enzymes in metabolic pathways, leading to a decrease in the production of specific metabolites. Additionally, it can affect the levels of cofactors such as NADH and ATP, which are essential for cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis.

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S2/c15-12-6-5-11(23-12)10-7-22-14(16-10)17-13(19)8-1-3-9(4-2-8)18(20)21/h1-7H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGZZVGGOSSYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.